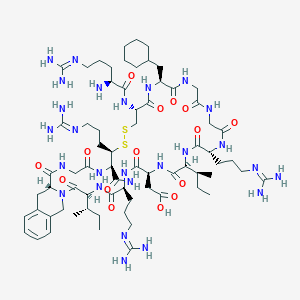
Nfps
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycin umfasst mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung der Biphenyl- und Fluorphenyl-Zwischenprodukte.
Kupplungsreaktion: Die Biphenyl- und Fluorphenyl-Zwischenprodukte werden unter Verwendung eines geeigneten Kupplungsmittels unter kontrollierten Bedingungen gekoppelt.
Methylierung: Das gekoppelte Produkt wird dann einer Methylierung unterzogen, um die N-Methylgruppe einzuführen.
Analyse Chemischer Reaktionen
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Biphenyl- und Fluorphenylgruppen können Substitutionsreaktionen mit geeigneten Reagenzien eingehen, um neue Derivate zu bilden.
Wissenschaftliche Forschungsanwendungen
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Schizophrenie-Behandlung: Die Verbindung wird auf ihre potenzielle Verwendung bei der Behandlung von Schizophrenie untersucht, indem sie die synaptische Konzentration von Glycin erhöht, das als Co-Agonist des NMDA-Rezeptors wirkt.
Kognitive Verbesserung: Forschungen haben gezeigt, dass die Verbindung kognitive Funktionen in Tiermodellen verbessern kann, was sie zu einem potenziellen Kandidaten für Therapien zur kognitiven Verbesserung macht.
Industrielle Anwendungen: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für verschiedene industrielle Anwendungen geeignet, darunter die Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycin entfaltet seine Wirkung, indem es den Glycin-Transporter Typ 1 (GlyT1) inhibiert. Diese Hemmung erhöht die synaptische Konzentration von Glycin, das als Co-Agonist des NMDA-Rezeptors wirkt. Die erhöhten Glycinspiegel verbessern die NMDA-Rezeptorfunktion, was zu einer verbesserten synaptischen Plastizität und zum Neuro-Schutz führt. Die Verbindung aktiviert auch verschiedene neuroprotektive Pfade, darunter die Erhöhung der Spiegel des brain-derived neurotrophic factors (BDNF) und die Aktivierung des mTOR-Pfades .
Wirkmechanismus
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine exerts its effects by inhibiting glycine transporter type 1 (GlyT1). This inhibition increases the synaptic concentration of glycine, which acts as a co-agonist of the NMDA receptor. The increased glycine levels enhance NMDA receptor function, leading to improved synaptic plasticity and neuroprotection. The compound also activates various neuroprotective pathways, including the enhancement of brain-derived neurotrophic factor (BDNF) levels and the activation of the mTOR pathway .
Vergleich Mit ähnlichen Verbindungen
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycin ist im Vergleich zu anderen Inhibitoren des Glycin-Transporters aufgrund seiner hohen Selektivität und seines nicht-kompetitiven Hemmmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:
Bitopertin: Ein weiterer GlyT1-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Sarcosin: Eine natürlich vorkommende Aminosäure, die ebenfalls Glycintransporter inhibiert, jedoch mit geringerer Selektivität.
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycin zeichnet sich durch seine starke neuroprotektive Wirkung und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen und der kognitiven Verbesserung aus.
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDORQEIHOKEJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415522 | |
| Record name | NFPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405225-21-0 | |
| Record name | NFPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)


![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)



![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)

![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)
